5-fluoro-N-[2-(4-fluorophenyl)ethyl]-6-methylpyrimidin-4-amine
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Overview
Description
5-fluoro-N-[2-(4-fluorophenyl)ethyl]-6-methylpyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-[2-(4-fluorophenyl)ethyl]-6-methylpyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2,4-dichloro-5-fluoropyrimidine and 4-fluorophenylacetic acid.
Introduction of the fluorine atoms: Fluorination reactions are carried out using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Substitution reactions:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5-fluoro-N-[2-(4-fluorophenyl)ethyl]-6-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can be employed to modify the pyrimidine ring.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
The major products formed from these reactions include various fluorinated pyrimidine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
5-fluoro-N-[2-(4-fluorophenyl)ethyl]-6-methylpyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is used in the development of advanced materials with unique electronic and optical properties.
Biological Research: The compound is studied for its effects on cellular processes and its potential as a tool for probing biological pathways.
Mechanism of Action
The mechanism of action of 5-fluoro-N-[2-(4-fluorophenyl)ethyl]-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets, leading to modulation of biological pathways . The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-fluoro-N-[2-(4-fluorophenyl)ethyl]-6-methylpyrimidin-4-amine is unique due to its specific substitution pattern and the presence of multiple fluorine atoms, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H13F2N3 |
---|---|
Molecular Weight |
249.26 g/mol |
IUPAC Name |
5-fluoro-N-[2-(4-fluorophenyl)ethyl]-6-methylpyrimidin-4-amine |
InChI |
InChI=1S/C13H13F2N3/c1-9-12(15)13(18-8-17-9)16-7-6-10-2-4-11(14)5-3-10/h2-5,8H,6-7H2,1H3,(H,16,17,18) |
InChI Key |
ZZYVFHGHEYULHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=N1)NCCC2=CC=C(C=C2)F)F |
Origin of Product |
United States |
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